Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl-

Description

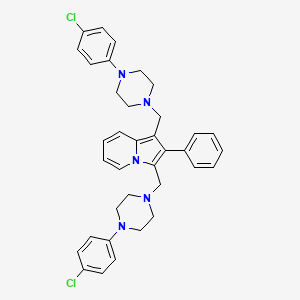

The compound Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- is a structurally complex indolizine derivative characterized by a fused bicyclic indolizine core. At positions 1 and 3, it bears two (4-(4-chlorophenyl)-1-piperazinyl)methyl substituents, while position 2 is substituted with a phenyl group. The 4-chlorophenyl groups may enhance lipophilicity and metabolic stability, while the indolizine core could influence electronic properties and intermolecular interactions.

Properties

CAS No. |

58892-64-1 |

|---|---|

Molecular Formula |

C36H37Cl2N5 |

Molecular Weight |

610.6 g/mol |

IUPAC Name |

1,3-bis[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-phenylindolizine |

InChI |

InChI=1S/C36H37Cl2N5/c37-29-9-13-31(14-10-29)41-22-18-39(19-23-41)26-33-34-8-4-5-17-43(34)35(36(33)28-6-2-1-3-7-28)27-40-20-24-42(25-21-40)32-15-11-30(38)12-16-32/h1-17H,18-27H2 |

InChI Key |

ZYZDZTBBTYQHNO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=C3C=CC=CN3C(=C2C4=CC=CC=C4)CN5CCN(CC5)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl-

Key Synthetic Routes

Alkylation and Coupling via Piperazine Derivatives

One common approach involves the use of 1-[(4-chlorophenyl)phenylmethyl]piperazine as a key intermediate, which is then coupled to an indolizine or benzene derivative bearing reactive sites such as bromomethyl groups.

- The piperazine nitrogen atoms are alkylated with benzyl halides or similar electrophiles.

- The 1,3-bis-substitution pattern is achieved by reacting a dihalogenated benzene or indolizine precursor with two equivalents of the piperazine derivative under basic conditions.

- Potassium hydroxide or triethylamine is often used as a base in refluxing ethanol or other solvents.

This method yields the bis-substituted product with moderate to good yields, typically in the range of 60-85%, depending on reaction conditions and purification methods.

Condensation Reactions for Indolizine Core Formation

The indolizine core can be synthesized by condensation reactions involving 2-methylpyridine derivatives and acetic anhydride or related reagents, following classical methods such as Scholtz’s reaction.

- 2-Methylpyridine derivatives undergo cyclization under acidic or high-temperature conditions to form the indolizine ring.

- Subsequent functionalization at the 1 and 3 positions is achieved by further alkylation or substitution reactions.

This approach is foundational but requires careful control of reaction parameters to ensure regioselectivity and yield.

1,3-Dipolar Cycloaddition Methods

Another synthetic route involves 1,3-dipolar cycloaddition of pyridinium ylides to dipolarophiles to form indolizine rings.

- This method allows for the construction of the indolizine core in fewer steps.

- However, the direct synthesis of the bis-substituted derivative may require additional steps for piperazine substitution.

Specific Example: Synthesis of 1,3-Bis((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)benzene

This compound, closely related to the target molecule, has been synthesized as follows:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 1,3-Bis(bromomethyl)benzene + 2 equiv. of 4-((4-chlorophenyl)(phenyl)methyl)piperazine | Nucleophilic substitution in ethanol with potassium hydroxide | 65-85 |

| 2 | Purification by recrystallization from DMF/ethanol | Isolation of pure bis-substituted product | - |

- The key step involves the reaction of a dihalomethylbenzene with the piperazine derivative.

- Basic conditions promote nucleophilic substitution of bromides by the piperazine nitrogen.

- The reaction is typically refluxed for several hours to ensure completion.

Challenges and Improvements in Synthesis

- The overall yield of related intermediates such as 2-[2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid dihydrochloride has been reported as low as 10.6%, indicating room for optimization.

- Optical purity is an issue when chiral centers are present; chemical resolution of racemic mixtures using tartaric acid salts has been employed but suffers from low yield (~12.7%) and insufficient enantiomeric purity.

- Recent patents propose improved processes for better yield and purity by optimizing reaction conditions and purification steps.

Summary Table of Preparation Methods

| Methodology | Key Reaction Type | Starting Materials | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Condensation (Scholtz’s reaction) | Cyclization | 2-Methylpyridine derivatives + acetic anhydride | High temperature, acidic | Moderate | Forms indolizine core |

| 1,3-Dipolar Cycloaddition | Cycloaddition | Pyridinium ylides + dipolarophiles | Mild, catalytic dehydrogenation | Moderate to good | Two-step synthesis of indolizine |

| Nucleophilic substitution | Alkylation | 1,3-Bis(bromomethyl)benzene + piperazine derivatives | Reflux in ethanol, base (KOH or Et3N) | 65-85% | Forms bis-substituted piperazine derivatives |

| Resolution of racemates | Salt formation | Racemic piperazine derivatives + tartaric acid | Standard salt formation | Low (~12.7%) | For optical purity improvement |

Chemical Reactions Analysis

Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the indolizine core .

Scientific Research Applications

Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, this compound has shown potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent . Its unique structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the industry as a photosensitive material and in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound primarily involve piperazine derivatives with chlorophenyl substituents, though differences in core scaffolds and substitution patterns lead to distinct physicochemical and functional properties. Below is a detailed comparison based on available

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (Calculated) | Notable Features |

|---|---|---|---|---|

| Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- | Indolizine | Two (4-(4-chlorophenyl)piperazinyl)methyl groups at positions 1,3; phenyl at C2 | ~750 g/mol | Unique indolizine core may enhance π-π interactions; potential CNS activity inferred from piperazine motifs . |

| Imp. D(EP): 1,1'-(1,3-Phenylenebismethylene)-bis[4-[(4-chlorophenyl)phenylmethyl]piperazine] | 1,3-Phenylenebismethylene | Two [4-(4-chlorophenyl)phenylmethyl]piperazine groups | ~930 g/mol | Benzene core with flexible methylene linkers; likely higher conformational flexibility compared to indolizine . |

| Imp. F(EP): 1,4-Bis[(4-chlorophenyl)phenyl-methyl]-piperazine | Piperazine | Two (4-chlorophenyl)phenyl-methyl groups at N1 and N4 | ~660 g/mol | Symmetrical substitution; reduced steric hindrance may improve solubility . |

| ML-210: 4-[bis(4-chlorophenyl)methyl]-1-piperazinyl-methanone | Piperazine | Bis(4-chlorophenyl)methyl at N1; nitroisoxazole carbonyl at N4 | ~580 g/mol | Nitroisoxazole moiety introduces electrophilic character; potential cytotoxicity . |

Key Findings:

Core Structure Differences :

- The indolizine core in the target compound provides a rigid, planar structure conducive to stacking interactions, unlike the flexible phenylenebismethylene core in Imp. D(EP) or the single piperazine ring in Imp. F(EP) .

- ML-210’s isoxazole carbonyl group introduces polarizability, contrasting with the indolizine’s aromatic system .

Substituent Effects: Symmetrical substitution in Imp. F(EP) may enhance solubility, whereas the indolizine derivative’s asymmetry could favor selective receptor binding .

Pharmacological Implications: Piperazine-chlorophenyl motifs are common in dopamine and serotonin receptor modulators. The indolizine core’s rigidity might improve binding affinity compared to flexible analogs like Imp. D(EP) .

Biological Activity

Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a complex structure that includes an indolizine core and piperazine substituents, which are known for their diverse pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 58892-68-5 |

| Molecular Formula | C36H37Cl2N5 |

| Molecular Weight | 610.618 g/mol |

| IUPAC Name | 2-phenyl-1,3-bis[(4-(4-chlorophenyl)-1-piperazinyl)methyl]indolizine |

| InChI Key | FTBAFQHFYPBQJB-UHFFFAOYSA-N |

The biological activity of Indolizine, 1,3-bis((4-(4-chlorophenyl)-1-piperazinyl)methyl)-2-phenyl- is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to exert its effects through the modulation of enzyme activities and receptor interactions, which can lead to alterations in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity Studies : The compound showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated potent activity, suggesting that it can induce apoptosis in these cells through mechanisms involving caspase activation and cell cycle arrest .

- Selectivity : In vitro experiments demonstrated that Indolizine derivatives exhibited higher selectivity towards cancerous cells compared to normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Structure-Activity Relationship (SAR)

The structure of Indolizine plays a significant role in its biological activity. Variations in the piperazine substituents have been shown to affect the potency of the compound. For example:

- Substituting different groups on the piperazine ring resulted in varying degrees of anticancer activity. Compounds with electron-donating groups generally exhibited enhanced activity due to increased lipophilicity and better receptor binding .

Study 1: Anticancer Efficacy

A research study evaluated the efficacy of Indolizine derivatives against liver cancer cells. The results indicated that treatment with these compounds led to a significant reduction in cell viability, with observed IC50 values ranging from 2.32 µg/mL to 5.36 µg/mL depending on the specific derivative used .

Study 2: Apoptosis Induction

Another study focused on the mechanism by which these compounds induce apoptosis. It was found that treatment resulted in an increase in the Bax/Bcl-2 ratio and activation of caspases, confirming that apoptosis was a primary mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.